Moderate CRBN Affinity Enables Controlled PROTAC Optimization
The thalidomide-derived CRBN ligand within Conjugate 99 binds human DDB1-CRBN with a dissociation constant (Kd) of 249.20 nM and an IC50 of 12 nM as determined by competitive AlphaScreen displacement assays [1]. In comparison, pomalidomide exhibits approximately 3–4-fold tighter CRBN binding (IC50 = 63.1 nM) while lenalidomide shows substantially weaker affinity (IC50 = 1,500 nM) [2]. This intermediate affinity positions Conjugate 99-derived PROTACs in a favorable window: sufficient CRBN engagement to drive productive ternary complex formation without the heightened neosubstrate degradation promiscuity associated with ultra-high-affinity IMiD-based ligands [3].
| Evidence Dimension | CRBN binding affinity |
|---|---|
| Target Compound Data | Thalidomide: Kd = 249.20 nM; IC50 = 12 nM |
| Comparator Or Baseline | Pomalidomide: IC50 = 63.1 nM; Lenalidomide: IC50 = 1,500 nM |
| Quantified Difference | Thalidomide is ~5-fold weaker than pomalidomide, ~125-fold stronger than lenalidomide |
| Conditions | Competitive AlphaScreen displacement of Cy5-labeled cereblon-binding compound from human DDB1-CRBN complex |
Why This Matters
Intermediate CRBN affinity reduces the likelihood of degradation of unintended zinc-finger transcription factor neosubstrates while maintaining sufficient E3 ligase recruitment for robust target protein degradation.
- [1] Chamberlain PP, et al. Structure of human Cereblon-DDB1-lenalidomide complex. Nat Struct Mol Biol. 2014;21(9):803-809. View Source
- [2] BindingDB. Pomalidomide IC50 = 63.1 nM; Lenalidomide IC50 = 1,500 nM (GtoPdb). View Source
- [3] Sievers QL, Petzold G, Bunker RD, et al. Defining the human C2H2 zinc finger degrome targeted by thalidomide analogs through CRBN. Science. 2018;362(6414):eaat0572. View Source
